2,2-diethylmorpholine hydrochloride
Description
2,2-Diethylmorpholine hydrochloride is a substituted morpholine derivative characterized by two ethyl groups at the 2-position of the morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom). The hydrochloride salt form enhances its solubility in polar solvents and stability under physiological conditions. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties.
Properties
CAS No. |
167947-92-4 |
|---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethylmorpholine hydrochloride typically involves the reaction of morpholine with diethyl sulfate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the diethyl sulfate, leading to the formation of 2,2-diethylmorpholine. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed:
Oxidation: N-oxides of 2,2-diethylmorpholine.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2,2-Diethylmorpholine hydrochloride finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of corrosion inhibitors, rubber accelerators, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-diethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For instance, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The diethyl groups in this compound likely increase lipophilicity compared to polar derivatives like 2-morpholinoacetic acid hydrochloride. This property could enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development . In contrast, the trifluoromethyl group in 2-ethyl-2-(trifluoromethyl)morpholine hydrochloride introduces strong electronegativity, improving metabolic stability and resistance to oxidation .
Reactivity and Applications: 4-(2-Chloroethyl)morpholine hydrochloride (CAS 77210) is reactive in alkylation reactions due to the chloroethyl group, making it valuable in polymer chemistry or as a synthetic intermediate .
Solubility and Stability: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 2-morpholinoacetic acid hydrochloride’s carboxylate group further enhances polarity, favoring use in injectable formulations .
Safety and Handling: While specific data on this compound are unavailable, structurally similar compounds like (2S)-2,5-diaminopentanamide dihydrochloride emphasize precautionary measures (e.g., avoiding inhalation or skin contact) due to unstudied toxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
